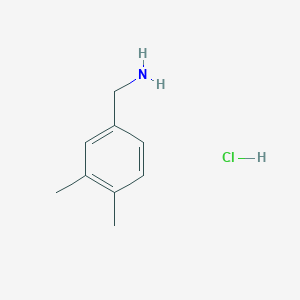

3,4-二甲基苄胺盐酸盐

描述

3,4-Dimethylbenzylamine hydrochloride is a chemical compound with the CAS Number: 4152-83-4 . It has a molecular weight of 171.67 and its IUPAC name is (3,4-dimethylphenyl)methanamine hydrochloride . The compound is typically stored at temperatures between 2-8°C and appears as a white to yellow solid .

Molecular Structure Analysis

The linear formula of 3,4-Dimethylbenzylamine hydrochloride is C9H14ClN . The molecular structure consists of a benzyl group, C6H5CH2, attached to a dimethyl amino functional group .Physical And Chemical Properties Analysis

3,4-Dimethylbenzylamine hydrochloride is a white to yellow solid . It has a molecular weight of 171.67 and is typically stored at temperatures between 2-8°C .科学研究应用

有机合成中的合成技术3,4-二甲基苄胺盐酸盐在有机合成中起着重要的中间体作用。它在医药、农药和化工领域有应用。合成过程中使用甲烷氯作为反应溶剂,二甲胺盐酸盐作为辅助材料。这种方法具有低生产成本、操作简单、反应时间短、易于工业生产和环保等优点(Wang Ling-ya, 2015)。

催化合成该化合物用于从苄胺和甲醇催化合成N,N-二甲基苄胺,催化剂为盐酸在压力下。这个过程突出了合成N,N-二甲基苄胺的转化效率和最佳反应条件(Nandi, Palit & Deka, 2007)。

在催化水膦化中的作用3,4-二甲基苄胺盐酸盐用于涉及稀土金属物种的催化水膦化反应。这个过程对于以中等至优良产率形成磷胍、磷脲和磷硫脲至关重要。它提供了关于水膦化催化机理方面的见解(Behrle & Schmidt, 2013)。

格氏试剂的形成它在格氏试剂的形成中发挥作用,有助于有机合成。研究突出了溶剂对格氏试剂形成以及随后与苯甲醛反应的影响(Short, 1966)。

对位取代甲苯的对位官能化这种化合物对于取代N,N-二甲基苄胺的高选择性烯烃化是关键的。这个过程有助于合成3-(2'-甲基苯基)丙酸及其衍生物,展示了在催化转化中酸度的重要性(Cai et al., 2007)。

有机金属化学中的对位钯化3,4-二甲基苄胺盐酸盐参与了对位钯化的动力学和机理,这在有机金属化学领域至关重要。这项研究提供了关于速率限制步骤的亲电性特性和涉及的活化熵的见解(Ryabov, Sakodinskaya & Yatsimirsky, 1985)。

环金属化的计算研究关于钯醋酸环金属化机理的计算研究涉及3,4-二甲基苄胺盐酸盐。这些研究有助于理解环金属化过程中的速率限制步骤和过渡态(Davies, Donald & Macgregor, 2005)。

有机催化剂在二氢吡喃[3,2-c]咔啉合成中的作用作为有机催化剂,3,4-二甲基苄胺盐酸盐用于合成二氢吡喃[3,2-c]咔啉,这个过程以温和的反应条件和高效生成复杂杂环为特点(Kiyani & Jalali, 2016)。

安全和危害

作用机制

Target of Action

The primary target of 3,4-Dimethylbenzylamine hydrochloride is the carbonyl group in aldehydes and ketones . The compound acts as a nucleophile, initiating a reaction with the carbonyl group .

Mode of Action

3,4-Dimethylbenzylamine hydrochloride interacts with its targets through a process known as reductive amination . This process involves the formation of an imine from the carbonyl group and the amine, followed by the reduction of the imine to an amine . The compound can also undergo quaternization with alkyl halides to form quaternary ammonium salts .

Biochemical Pathways

The action of 3,4-Dimethylbenzylamine hydrochloride affects the biochemical pathway of amine synthesis. Specifically, it facilitates the conversion of aldehydes and ketones into primary, secondary, and tertiary amines through reductive amination . The compound’s interaction with alkyl halides also leads to the formation of quaternary ammonium salts, which are useful phase transfer catalysts .

Result of Action

The result of 3,4-Dimethylbenzylamine hydrochloride’s action is the formation of amines from aldehydes and ketones, or the formation of quaternary ammonium salts from alkyl halides . These reactions are crucial in various biochemical processes and industrial applications, including the synthesis of polyurethane foams and epoxy resins .

属性

IUPAC Name |

(3,4-dimethylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-7-3-4-9(6-10)5-8(7)2;/h3-5H,6,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNWTYZPFKHGCFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CN)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethylbenzylamine hydrochloride | |

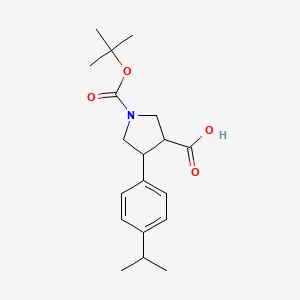

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[(3-azetidinyloxy)methyl]benzoate](/img/structure/B1465029.png)

![6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1465030.png)

![1-Benzyloctahydro-4H-cyclopenta[b]pyridin-4-one hydrochloride](/img/structure/B1465034.png)